molecular formula C8H9ClN2O B2696688 [(2-Chlorophenyl)methyl]urea CAS No. 4654-63-1

[(2-Chlorophenyl)methyl]urea

Cat. No.: B2696688
CAS No.: 4654-63-1
M. Wt: 184.62
InChI Key: HHMVBUXOIGWQAQ-UHFFFAOYSA-N
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Description

“[(2-Chlorophenyl)methyl]urea” is a chemical compound with the molecular formula C8H9ClN2O .


Synthesis Analysis

A method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been used to synthesize a variety of N-substituted ureas in good to excellent yields .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) . The molecular weight of the compound is 184.62 .


Chemical Reactions Analysis

Urea derivatives, including “this compound”, can undergo various chemical reactions. For example, they can participate in condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its physical and chemical properties, such as melting point, boiling point, and density, are not specified in the search results.

Scientific Research Applications

Photodegradation and Hydrolysis in Pesticides

[(2-Chlorophenyl)methyl]urea derivatives, such as substituted urea herbicides, have been studied for their photodegradation and hydrolysis behaviors. For example, monolinuron and linuron, both substituted urea herbicides, were investigated under various conditions including light exposure and pH levels. It was found that substituted ureas neither hydrolyzed at all tested pH values nor photodegraded at pH 7 and 9. However, slow photodegradation was observed at pH 4 (Gatidou & Iatrou, 2011).

Insecticidal Activity

Another area of application is in the development of insecticides. For instance, the compounds 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)-urea, representatives of a new class of insecticides, demonstrated the ability to interfere with cuticle deposition in insects, showcasing a novel mode of action. These compounds were found to be effective stomach poisons for insects, leading to a failure in moulting or pupating (Mulder & Gijswijt, 1973).

Anticancer Agents

In the field of medicinal chemistry, certain derivatives of this compound have shown potential as anticancer agents. For example, a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds displayed significant antiproliferative effects, indicating their potential as new anticancer agents (Jian Feng et al., 2020).

Environmental Safety Assessment

Research has also focused on the environmental impact and safety of this compound derivatives. For instance, the compound 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), used as a molt-inhibiting hormone insecticide, was studied for its degradation products in the environment. The assessment of these products, such as 2-chlorobenzamide, is critical for understanding the environmental safety of such compounds (Wenying Lu, Qingxiang Zhou, & Guoguang Liu, 2004).

Synthesis of Novel Compounds

Research also includes the synthesis of new compounds using this compound as a base structure. For example, the synthesis of eight new N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds was achieved, providing a basis for further exploration in various applications (Xue Si-jia, 2009).

Safety and Hazards

The safety information for “[(2-Chlorophenyl)methyl]urea” indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause eye irritation .

Future Directions

Urea derivatives, including “[(2-Chlorophenyl)methyl]urea”, have potential applications in various fields. For instance, they have been studied for their antimicrobial properties . Future research may focus on exploring these properties further and developing new applications for these compounds.

Biochemical Analysis

Biochemical Properties

The biochemical properties of [(2-Chlorophenyl)methyl]urea are not fully understood due to limited research. It is known that urea derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, some urea derivatives have been found to inhibit certain enzymes, thereby affecting biochemical reactions

Cellular Effects

The cellular effects of this compound are also not well-studied. It is known that urea derivatives can influence cell function. For example, some urea derivatives have been found to affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that urea derivatives can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Properties

IUPAC Name

(2-chlorophenyl)methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMVBUXOIGWQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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